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Compound of Interest

Compound Name: GPV574

Cat. No.: B12041883

Disclaimer: Initial searches for "GPV574" did not yield any specific information related to
chromatin remodeling. It is possible that this is an internal or less common designation. This
guide will instead focus on the well-characterized and pivotal chromatin remodeler,
Chromodomain Helicase DNA-binding protein 4 (CHD4), a core component of the Nucleosome
Remodeling and Deacetylase (NURD) complex. The information presented here is intended for
researchers, scientists, and drug development professionals.

Executive Summary

Chromatin remodeling is a fundamental process governing gene expression and cellular
identity. ATP-dependent chromatin remodelers are key enzymatic players that alter chromatin
structure, thereby controlling the accessibility of DNA to regulatory factors. CHD4, as the
catalytic subunit of the NURD complex, is instrumental in transcriptional repression and has
been implicated in a multitude of cellular processes, including DNA damage repair, cell cycle
progression, and lineage specification. This document provides a comprehensive overview of
CHDA4's mechanism of action, its involvement in critical signaling pathways, a summary of
guantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Mechanism of CHD4 in Chromatin Remodeling

CHD4 is a member of the SNF2 family of helicases and utilizes the energy from ATP hydrolysis
to remodel nucleosomes. Its primary function within the NURD complex is to reposition
nucleosomes, which generally leads to a more compact chromatin state and transcriptional
repression.[1][2]
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The structure of CHD4 includes several key domains that contribute to its function:

e Tandem PHD fingers and Chromodomains: These domains are involved in recognizing
histone modifications and are crucial for targeting CHD4 to specific genomic loci.[3][4]

o ATPase/Helicase domain: This core domain is responsible for the ATP-dependent motor
activity that drives nucleosome sliding.[2][3]

CHD4's remodeling activity is distinct in that it does not typically unwrap terminal DNA from the
histone octamer, a feature that aligns with its primary role in gene repression and the
maintenance of heterochromatin.[5] The enzyme slides nucleosomal DNA along the histone
octamer in short, approximately 5-base-pair bursts.[6][7]

CHD4 in Cellular Signaling Pathways

CHD4 is a critical node in several signaling pathways, most notably the DNA Damage
Response (DDR).

DNA Damage Response (DDR)

Upon DNA damage, such as double-strand breaks (DSBs), CHD4 is recruited to the damage
sites in a PARP (Poly(ADP-ribose) polymerase)-dependent manner.[1][2][8] Its recruitment is
essential for the coordination of cell cycle checkpoints and DNA repair. Depletion of CHD4
leads to hypersensitivity to DNA damaging agents and an accumulation of unrepaired DNA
breaks.[1]

In response to ionizing radiation (IR), CHD4 becomes transiently immobilized on chromatin.[8]
[9] Its depletion disrupts the chromatin response at the level of the RNF168 ubiquitin ligase,
impairing local ubiquitylation and the assembly of BRCA1 at the site of damage.[8][10]
Knockdown of CHD4 also leads to enhanced degradation of Cdc25A and accumulation of
p21Cip1l, resulting in a more pronounced inhibition of cyclin-dependent kinases and an
extended cell cycle delay.[8][9]
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CHD4's role in the DNA Damage Response pathway.
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In the context of vascular development, CHD4 and another chromatin-remodeling enzyme,

BRG1, have been shown to antagonistically regulate Wnt signaling. While BRG1 promotes

vascular Wnt signaling, CHD4 appears to modulate it, and the balance between these two

remodelers is crucial for normal vascular remodeling in developing yolk sacs.

T-cell and B-cell Development

CHDA4 plays a vital role in lymphopoiesis. It is essential for the recombination of TCRa and

TCRp genes in T-cells.[1] In B-cell development, CHD4 is indispensable for early lineage

specification and progression.[11][12] It is required for IL-7 receptor signaling and efficient

V(D)J recombination.[11] Loss of CHD4 in pro-B cells leads to a developmental arrest and

changes in the expression of over 3,000 genes.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on CHD4, providing

insights into its genomic distribution, impact on gene expression, and enzymatic activity.

Table 1: Genomic Distribution of CHD4 Binding Sites

Overlap with Genomic
Total CHD4
Cell Type ATAC-seq Feature Reference
Peaks L
Peaks (%) Association
Frequently
observed at open
MDA-MB-231 16,780 ~80% _ [13]
chromatin
regions
21% within 10kb
RAG-deficient of TSS of Near TSS of
34,219 . . [12]
pro-B cells differentially regulated genes
expressed genes
Co-occurs with
RH4
RBBP4, HDAC2, Localizes to
(rhabdomyosarc - [14]
MTA2, and enhancers
oma)
BRD4
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Table 2: Impact of CHD4 Depletion on Gene Expression

Total
Differentiall Key
Upregulate Downregula
Cell Type y Affected Reference
d Genes ted Genes
Expressed Pathways
Genes
IL-7
signaling,
pro-B cells 3,318 2,077 1,241 V(D)J [12]
recombinatio
n
Super-
RH4 enhancer-
5,043 (after )
(rhabdomyos 2,195 2,848 mediated [14]
48hrs)
arcoma) gene
expression
Table 3: Enzymatic Activity of CHD4
ATPase Activity
(ATP
CHD4 Construct Substrate . Reference
hydrolyzed/protein/
min)
PP-CC-AH (PHD- Unmodified
~12 [15]
Chromo-ATPase) Nucleosomes
CC-AH-D (Chromo- Unmodified
~8 [15]
ATPase) Nucleosomes
Unmodified
AH (ATPase only) ~4 [15]
Nucleosomes
Recombinant CHD4 Mononucleosomes - [16]
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Experimental Protocols

Detailed methodologies are crucial for the study of CHD4. Below are protocols for key

experiments used to investigate its function.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

This protocol is used to identify the genome-wide binding sites of CHDA4.

Workflow:
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1. Crosslink cells with formaldehyde

2. Cell Lysis and Chromatin Sonication

4. Wash beads to remove non-specific binding

5. Elute chromatin and reverse crosslinks

6. Purify DNA

7. Prepare sequencing library

8. High-throughput sequencing

9. Data analysis (peak calling, motif analysis)
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1. Incubate purified CHD4 with nucleosomes and ATP

3. Detect ATP hydrolysis

4. Quantify ATPase activity
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1. Isolate total RNA from control and CHD4-depleted cells

2. Select for poly-A RNA

3. Synthesize cDNA

4. Prepare sequencing library

5. High-throughput sequencing

6. Data analysis (differential gene expression)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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